REACTION_SMILES
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[C:21]([O-:22])([OH:23])=[O:24].[ClH:26].[Na+:25].[n:1]1[cH:2][c:3]([CH2:7][CH:8]([CH3:9])[CH:10]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[C:16]([O:17][CH2:18][CH3:19])=[O:20])[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH2:7][CH:8]([CH3:9])[C:21]([OH:22])=[O:24])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CCOC(=O)C(C(=O)OCC)C(C)Cc1cccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)C(C)Cc1cccnc1
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Name
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Type
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product
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Smiles
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CC(Cc1cccnc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |